molecular formula C22H20N4O B3466221 N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-2-methylbenzamide

N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-2-methylbenzamide

Cat. No.: B3466221
M. Wt: 356.4 g/mol
InChI Key: UAKLZPWQKJCPJJ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-2-methylbenzamide is a chemical compound that belongs to the class of benzotriazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-2-methylbenzamide typically involves the reaction of 3,4-dimethylphenylamine with benzotriazole derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-2-methylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzotriazole compounds .

Scientific Research Applications

N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-2-methylbenzamide has been extensively studied for its potential applications in scientific research. Some of its applications include:

    Chemistry: Used as a reagent in various chemical reactions and synthesis protocols.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and oxidative stress-related diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes

Mechanism of Action

The exact mechanism of action of N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-2-methylbenzamide is not fully understood. it is believed to exert its effects through the inhibition of various enzymes and the modulation of oxidative stress pathways. This compound has been shown to exhibit potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-(2,3-Dimethylphenyl)-4-methylbenzamide
  • N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitro-4-methylbenzamide
  • N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide .

Uniqueness

Its potent antioxidant activity and enzyme inhibition properties make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-14-8-10-18(12-16(14)3)26-24-20-11-9-17(13-21(20)25-26)23-22(27)19-7-5-4-6-15(19)2/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKLZPWQKJCPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-2-methylbenzamide
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N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-2-methylbenzamide
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N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-2-methylbenzamide
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N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-2-methylbenzamide
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N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-2-methylbenzamide
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N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-2-methylbenzamide

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